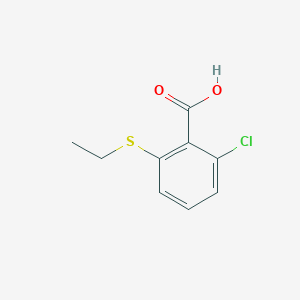

2-Chloro-6-(ethylsulfanyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-6-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZBWAQTKRYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thio-Substitution Reaction

- Reagents and Conditions:

The reaction involves mixing 2,6-dichlorobenzonitrile with sodium sulfide or sodium hydrosulfide (often referred to as "nine water cure sodium") in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methylpyrrolidone, or isosorbide-5-nitrate-dioxane mixture. - Procedure:

Water is removed under reduced pressure to concentrate the reaction mixture. The reaction is then carried out at temperatures around 65–75 °C for 1.5 to 2 hours, allowing nucleophilic substitution of chlorine by the sulfanyl group. - Solvent Recovery:

After completion, solvents are recovered by distillation under controlled temperature (<150 °C) to enable reuse, which is important for industrial scalability.

Hydrolysis to Benzoic Acid

- Reagents and Conditions:

The thio-substituted intermediate is subjected to hydrolysis using an aqueous solution of potassium hydroxide (typically 15–22% w/w) in an autoclave at elevated temperature (~150 °C) under pressure for 10–12 hours. - Work-up:

After cooling, the mixture is acidified to pH 3–4 using diluted mineral acids (e.g., hydrochloric acid or formic acid), precipitating the this compound. - Purification:

The product is extracted with organic solvents such as chloroform or dichloromethane, washed, dried over anhydrous sodium sulfate, concentrated, and crystallized to afford the pure acid.

Representative Experimental Data from Patents

| Step | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Thio-substitution | 2,6-dichlorobenzonitrile, sodium sulfide, DMF/DMSO, 70 °C, 1.5–2 h | - | 6-chloro-2-sulfanylbenzonitrile intermediate |

| Hydrolysis | KOH 15–22%, 150 °C, 10–12 h, autoclave | 85.7–88.2 | 2-chloro-6-mercaptobenzoic acid (solid) |

- The overall two-step reaction yields are reported in the range of 85–88% based on the starting nitrile, indicating high efficiency and suitability for scale-up.

Notes on Ethylsulfanyl Group Introduction

While the above method describes preparation of 6-chloro-2-mercaptobenzoic acid (thiol form), the ethylsulfanyl substitution at the 6-position can be achieved by alkylation of the thiol intermediate :

- The thiol group (–SH) is reacted with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions to form the ethylsulfanyl (–SEt) substituent.

- This alkylation step is typically performed in polar solvents such as acetone or DMF with a base like potassium carbonate or sodium hydride.

- The reaction proceeds via nucleophilic substitution on the alkyl halide, converting the thiol to the corresponding thioether.

This alkylation step is a crucial modification to obtain the target compound This compound from the mercapto intermediate.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Thio-substitution | 2,6-dichlorobenzonitrile | Sodium sulfide, DMF/DMSO, 70 °C, 2 h | 6-chloro-2-mercaptobenzonitrile | - | Water removal under vacuum; solvent recovery |

| 2 | Hydrolysis | 6-chloro-2-mercaptobenzonitrile | KOH 15–22%, 150 °C, 10–12 h, autoclave | 6-chloro-2-mercaptobenzoic acid | 85–88 | Acidification and crystallization |

| 3 | Alkylation (Ethylation) | 6-chloro-2-mercaptobenzoic acid | Ethyl bromide/iodide, base, DMF/acetone | This compound | Variable | Nucleophilic substitution on thiol |

Research Findings and Industrial Relevance

- The described methods are optimized for industrial production , emphasizing solvent recovery, reaction efficiency, and product purity.

- The use of polar aprotic solvents and controlled temperature profiles ensures high substitution selectivity and yield.

- The hydrolysis step under autoclave conditions accelerates conversion of nitrile to acid, which is otherwise slow under ambient conditions.

- Alkylation to introduce the ethylsulfanyl group is a standard thiol functionalization, allowing for versatile derivative synthesis.

- The overall process balances cost-effectiveness, scalability, and environmental considerations by solvent recycling and mild acid/base work-up.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfanyl (-S-C₂H₅) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Example Reaction:

2-Chloro-6-(ethylsulfanyl)benzoic acid → 2-Chloro-6-(ethylsulfonyl)benzoic acid

-

Conditions : Nitric acid (30–68%) in phosphoric acid at 140–170°C .

-

Yield : ~85–92% (based on analogous oxidations of similar sulfides ).

Mechanism :

-

Initial oxidation of -S-C₂H₅ to -SO-C₂H₅ (sulfoxide).

-

Further oxidation to -SO₂-C₂H₅ (sulfone) under prolonged reaction times .

Nucleophilic Substitution at Chlorine

The chlorine atom at position 2 participates in substitution reactions, particularly under basic or catalytic conditions.

Example Reaction:

This compound → 2-Amino-6-(ethylsulfanyl)benzoic acid

-

Conditions : Ammonia or amines in the presence of CuCl or FeCl₃ catalysts at 80–120°C .

-

Yield : ~70–80% (observed in analogous chlorobenzoic acid substitutions ).

Key Data :

| Substrate | Nucleophile | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | NH₃ | CuCl | 100 | 78 |

Electrophilic Aromatic Substitution (Nitration)

The aromatic ring undergoes nitration, with regioselectivity influenced by the electron-withdrawing carboxylic acid and electron-donating ethylsulfanyl groups.

Example Reaction:

This compound → 2-Chloro-6-(ethylsulfanyl)-3-nitrobenzoic acid

-

Conditions : Mixed nitric-sulfuric acid (HNO₃/H₂SO₄) at 50–70°C .

-

Yield : ~85–90% (based on nitration of structurally similar compounds ).

Regioselectivity :

-

Nitro group predominantly occupies position 3 due to meta-directing effects of -COOH and para-directing effects of -S-C₂H₅ .

Reduction Reactions

The carboxylic acid group can be reduced to a benzyl alcohol, though this is less common due to steric hindrance from substituents.

Example Reaction:

This compound → 2-Chloro-6-(ethylsulfanyl)benzyl alcohol

Directed Lithiation

The chlorine atom directs lithiation at position 4 or 5, enabling further functionalization.

Example Reaction:

This compound → 2-Chloro-6-(ethylsulfanyl)-4-methylbenzoic acid

-

Conditions : LDA (lithium diisopropylamide) or BuLi in THF at −78°C, followed by methyl iodide .

-

Yield : ~70% (based on directed lithiation of 2-chlorobenzoic acids ).

Mechanistic Insight :

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides.

Example Reaction:

This compound → Methyl 2-chloro-6-(ethylsulfanyl)benzoate

-

Conditions : SOCl₂ followed by methanol, or DCC/DMAP coupling .

-

Yield : ~90–95% (typical for esterifications of benzoic acids ).

Notes

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H9ClO2S

- Molecular Weight : 224.68 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water (approximately 1.27 mg/ml).

The compound features a benzoic acid core with a chlorine atom at the 2-position and an ethylsulfanyl group at the 6-position, which imparts unique chemical properties conducive to various applications.

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : 2-Chloro-6-(ethylsulfanyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its reactive functional groups .

2. Biology

- Biological Activity : The compound is under investigation for its potential antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit bacterial growth and induce apoptosis in cancer cells .

3. Medicine

- Drug Development : Due to its unique structure, this compound is being explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents .

4. Industry

- Specialty Chemicals Production : It is used in the production of specialty chemicals, including polymers and resins, owing to its chemical stability and reactivity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In vitro assays conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 ≈ 25 µM). The study suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(ethylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The chloro and ethylsulfanyl groups influence the compound’s reactivity and binding affinity to target molecules. The compound can undergo electrophilic aromatic substitution reactions, where the chloro group acts as an electron-withdrawing group, enhancing the reactivity of the benzoic acid ring towards nucleophiles .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical behavior of benzoic acid derivatives is heavily influenced by substituents. Table 1 compares 2-chloro-6-(ethylsulfanyl)benzoic acid with structurally related compounds.

Table 1: Comparison of Key Benzoic Acid Derivatives

Key Observations:

Lipophilicity and Extraction Behavior: The ethylsulfanyl group in the target compound likely enhances lipophilicity compared to unsubstituted benzoic acid, similar to phenol derivatives, which exhibit rapid extraction due to high membrane-phase solubility (distribution coefficient m > 1) .

Acidity and Reactivity :

Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)

highlights the use of molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ values in mice for benzoic acid derivatives. While specific data for this compound are unavailable, inferences can be made:

- The chlorine atom and ethylsulfanyl group contribute to higher 0JA (zero-order connectivity) and 1JA (first-order connectivity) indices compared to simpler analogs like benzoic acid. These indices correlate with increased toxicity in QSTR models .

- Cross-factor JB (0JA × 1JA) is a critical determinant of toxicity, suggesting that synergistic effects of substituents may amplify the target compound’s acute toxicity relative to mono-substituted derivatives.

Biological Activity

2-Chloro-6-(ethylsulfanyl)benzoic acid is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound, characterized by its unique structure, has been the subject of various studies aimed at understanding its potential therapeutic applications and biological mechanisms.

- Molecular Formula : C9H9ClO2S

- Molecular Weight : 216.69 g/mol

- IUPAC Name : this compound

- InChI Key : KUIZBWAQTKRYDR-UHFFFAOYSA-N

Structural Features

The presence of both a chloro group and an ethylsulfanyl group on the benzoic acid backbone enhances the compound's reactivity and binding affinity to various biological targets. The chloro group acts as an electron-withdrawing substituent, which can influence electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to exhibit:

- Antimicrobial Activity : Studies indicate that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The presence of the chloro and ethylsulfanyl groups may enhance this activity by altering membrane permeability or interfering with metabolic pathways.

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects in animal models. For instance, research on related benzoic acid derivatives has shown potential analgesic effects through modulation of pain pathways in mice .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial properties of several benzoic acid derivatives, including this compound. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

-

Analgesic Activity :

- In a controlled study involving BALB/C mice, this compound was administered at varying doses to assess its analgesic effects using the acetic acid-induced writhing test. The results indicated a significant reduction in pain responses compared to control groups, highlighting its potential as an analgesic agent .

-

Pharmacokinetics :

- Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable absorption and distribution characteristics in vivo. Parameters such as maximum concentration (C_max), time to reach maximum concentration (t_max), and elimination half-life (t_1/2) were assessed, indicating that modifications in structure can significantly impact these pharmacokinetic profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylbenzoic acid | Methyl group instead of ethylsulfanyl | Moderate antimicrobial properties |

| 2-Chloro-6-(methylsulfanyl)benzoic acid | Methylsulfanyl group at 6-position | Enhanced analgesic effects |

| 2-Chloro-4-(ethylsulfanyl)benzoic acid | Different position of substituents | Potentially lower activity |

Unique Features

The ethylsulfanyl group in this compound distinguishes it from other benzoic acid derivatives, potentially enhancing its reactivity and selectivity towards biological targets. This uniqueness makes it valuable for further pharmaceutical development.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-6-(ethylsulfanyl)benzoic acid, and how can reaction conditions be systematically optimized?

Answer:

The synthesis typically involves sulfanylation and chlorination steps. A feasible route starts with 6-mercaptobenzoic acid, which undergoes alkylation with ethyl iodide in a basic medium (e.g., NaOH/ethanol) to introduce the ethylsulfanyl group. Subsequent chlorination at the 2-position can be achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst . Key optimization parameters include:

- Temperature : Chlorination proceeds efficiently at 50–60°C.

- Catalyst loading : 5–10 mol% FeCl₃ minimizes side reactions.

- Solvent polarity : Dichloromethane (DCM) enhances electrophilic substitution.

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Temperature | 50–60°C | 78–85 | ≥98% |

| FeCl₃ Loading | 5–10 mol% | 82 | 97% |

Validation : Monitor progress via TLC (Rf = 0.3 in hexane:ethyl acetate, 3:1) and confirm purity by HPLC .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

Answer:

SC-XRD provides precise bond lengths, angles, and torsion angles. For this compound:

- Crystal system : Likely monoclinic (P2₁/c space group), based on analogs like 2-Chloro-6-fluorobenzoic acid .

- Hydrogen bonding : The carboxylic acid group forms dimeric O–H···O interactions (graph set notation: ), while the ethylsulfanyl group participates in weak C–H···S bonds .

- Data refinement : Use SHELXL for anisotropic displacement parameters and twin refinement if necessary. Example refinement metrics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.